

# Technical Guide: Ipratropium Bromide Impurity E (Synthesis & Characterization)

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## Compound of Interest

Compound Name: Ipratropium Bromide Impurity E

CAS No.: 183626-76-8

Cat. No.: B602118

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## Executive Summary & Regulatory Context

Ipratropium Bromide is a quaternary ammonium anticholinergic agent derived from atropine. In the context of ICH Q3A(R2) and Q3B(R2) guidelines, impurity profiling is critical for drug safety.

Impurity E (Ph.[2][3] Eur.) is the tertiary amine precursor to Ipratropium. It represents the penultimate intermediate in the commercial synthesis of the Active Pharmaceutical Ingredient (API). Its presence in the final drug substance indicates incomplete quaternization (methylation).

- Common Name:

-Isopropylnoratropine (or Desmethyl Ipratropium)[1]

- Chemical Name: (1

,3

,5

)-8-(1-methylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-hydroxy-2-phenylpropanoate[1][4]

- CAS Number: 183626-76-8[5][6][7][8]

- Molecular Formula: C

H

NO

[7][9]

- Molecular Weight: 317.42 g/mol [7][9][10][11]

- Regulatory Status: Specified impurity in Ph.[1][12] Eur. monograph 0919.

## Chemical Identity & Structural Analysis

Unlike Ipratropium Bromide, which is a quaternary ammonium salt (permanently charged), Impurity E is a tertiary amine. This structural difference fundamentally alters its solubility, chromatographic behavior, and toxicological profile.

### Structural Comparison

Feature	Ipratropium Bromide (API)	Impurity E (Precursor)
Nitrogen Center	Quaternary ( ), dimethyl, isopropyl	Tertiary ( ), isopropyl only
Charge	Cationic (Salt)	Neutral (pH dependent)
Counterion	Bromide (Br )	None (unless salt form)
Key NMR Signal	-Methyl singlet (~3.0 ppm)	Absent

## Synthesis of Impurity E (Reference Standard)

To accurately quantify Impurity E in the API, a high-purity reference standard must be synthesized. The synthesis follows a convergent route involving the

-alkylation of nortropine followed by esterification.

## Retrosynthetic Analysis

The molecule is disconnected at the ester linkage and the C-N bond:

- Esterification: Coupling Tropic Acid +  
-Isopropyl nortropine.
- -Alkylation: Nortropine + 2-Bromopropane.

## Step-by-Step Experimental Protocol

### Step 1: Synthesis of

#### -Isopropyl nortropine

This step introduces the isopropyl group onto the tropane ring.

- Reagents: Nortropine (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq), Acetonitrile (ACN).
- Protocol:
  - Dissolve nortropine in anhydrous ACN.
  - Add finely ground K<sub>2</sub>CO<sub>3</sub> and 2-bromopropane.
  - Reflux at 80°C for 12–16 hours under nitrogen atmosphere.
  - Monitor by TLC (MeOH:DCM 1:9) for disappearance of nortropine.

- Workup: Filter inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water. Dry over Na

SO

and concentrate.

- Purification: Vacuum distillation or column chromatography (Silica, DCM/MeOH/NH).
- Critical Process Parameter (CPP): Anhydrous conditions are essential to prevent side reactions with the alkyl halide.

## Step 2: Esterification (Formation of Impurity E)

Direct esterification with tropic acid is challenging due to the primary hydroxyl group on the acid. A Steglich esterification or activated acid chloride method (with protection) is preferred.

- Reagents:

-Isopropyl nortropine (from Step 1), Tropic Acid, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), DCM.

- Protocol:

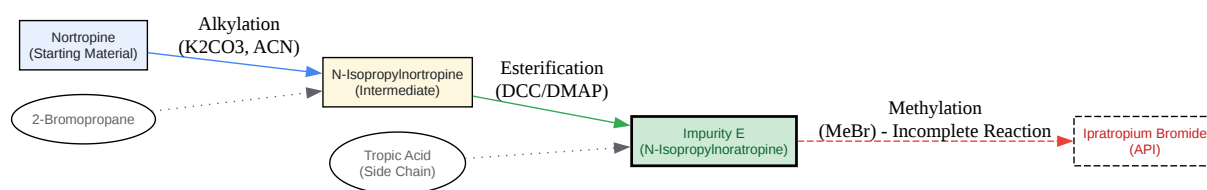
- Dissolve Tropic Acid (1.1 eq) and

-Isopropyl nortropine (1.0 eq) in dry DCM.

- Cool to 0°C. Add DMAP (0.1 eq).
- Add DCC (1.2 eq) dropwise dissolved in DCM.
- Allow to warm to room temperature and stir for 24 hours.
- Workup: Filter off the DCU (dicyclohexylurea) precipitate. Wash the organic filtrate with saturated NaHCO and brine.

- Purification: The crude product is purified via flash chromatography (Eluent: Ethyl Acetate/Hexane with 1% Triethylamine to prevent tailing).
- Note: For higher purity, use O-acetyltropic acid chloride for the coupling, followed by a mild hydrolysis step to remove the acetyl group.

## Synthesis Workflow Diagram



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Caption: Synthesis pathway of Impurity E and its relationship to the final API (Ipratropium Bromide).

## Analytical Characterization

Characterization must confirm the structure and distinguish it from the API and other impurities (like Impurity A:

-isopropylnortropine methobromide).

## Nuclear Magnetic Resonance (NMR)

The absence of the

-methyl group is the definitive diagnostic feature.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

):

- 7.2–7.4 (m, 5H): Aromatic protons (Phenyl group).

- 5.0 (t, 1H): C3-H (Ester linkage).
- 3.8 (m, 1H): Benzylic CH of tropic acid moiety.
- 3.0 (m, 2H): Bridgehead protons (C1-H, C5-H).
- 2.8 (septet, 1H): Isopropyl CH (-CH(CH<sub>3</sub>)<sub>2</sub>).
- 1.0 (d, 6H): Isopropyl methyls.
- Key Distinction: No singlet at ~3.0–3.2 ppm (characteristic of the -CH<sub>2</sub> in Ipratropium).

## Mass Spectrometry (LC-MS)

- Technique: ESI-MS (Positive Mode).
- Impurity E: [M+H]  
= 318.2 m/z.
- Ipratropium: [M]  
= 332.2 m/z (Quaternary cation detected directly).
- Observation: The mass difference of 14 Da corresponds exactly to the missing methyl group (-CH<sub>3</sub>) difference, but chemically -CH<sub>2</sub> vs -H).

## HPLC Method (Ph.[8] Eur. Aligned)

Impurity E is less polar than Ipratropium due to the lack of the permanent positive charge.

- Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5  $\mu$ m.
- Mobile Phase A: Phosphate buffer (pH ~ 3.0–4.0) containing sodium alkane sulfonate (ion-pairing agent).
- Mobile Phase B: Acetonitrile.
- Gradient: Gradient elution is required to separate the early eluting tropic acid (Impurity C) from the late eluting Impurity E.
- Retention Order:
  - Tropic Acid (Impurity C)
  - Ipratropium Bromide (API)<sup>[2][8][11]</sup>
  - Impurity E (Elutes after API due to hydrophobic isopropyl group and lack of permanent charge in the mobile phase).
- Relative Retention Time (RRT): ~2.3 (relative to Ipratropium).

## Control Strategy in API Manufacturing

Impurity E is a process-related impurity. Its presence indicates an incomplete reaction in the final step of the commercial synthesis.

## Formation Mechanism

The final step involves the quaternization of

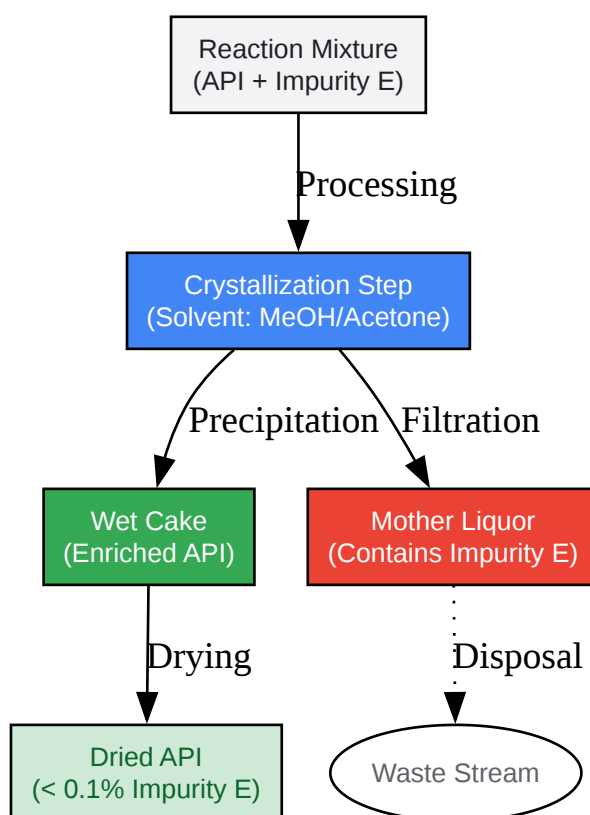
-isopropylnoratropine (Impurity E) with Methyl Bromide (MeBr).

## Control Measures

- Reaction Stoichiometry: Use a molar excess of Methyl Bromide (typically 1.5–2.0 eq) to drive the reaction to completion.

- Reaction Time/Temperature: Extended reaction times at moderate temperatures (room temp to 40°C) ensure conversion of the sterically hindered tertiary amine.
- Purification (Crystallization):
  - Ipratropium Bromide is a salt, insoluble in non-polar solvents.
  - Impurity E is a free base (organic soluble).
  - Protocol: Recrystallize the crude API from a solvent system like Methanol/Acetone or Ethanol. The unreacted Impurity E remains in the mother liquor, while the pure salt crystallizes out.

## Impurity Fate Map



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Caption: Fate mapping of Impurity E during the purification of Ipratropium Bromide.

## References

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